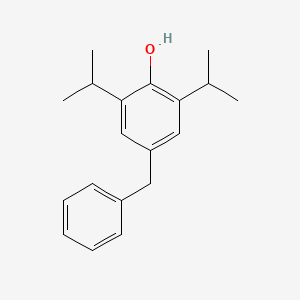
Phenol, 2,6-bis(1-methylethyl)-4-(phenylmethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenol, 2,6-bis(1-methylethyl)-4-(phenylmethyl)- is an organic compound that belongs to the class of phenols This compound is characterized by the presence of two isopropyl groups at the 2 and 6 positions, and a benzyl group at the 4 position of the phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2,6-bis(1-methylethyl)-4-(phenylmethyl)- typically involves the alkylation of phenol with isopropyl bromide and benzyl chloride in the presence of a strong base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where phenol is reacted with isopropyl bromide and benzyl chloride in the presence of a catalyst. The reaction mixture is then subjected to distillation to separate the desired product from any unreacted starting materials and by-products.
Chemical Reactions Analysis
Types of Reactions
Phenol, 2,6-bis(1-methylethyl)-4-(phenylmethyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the phenol group to a hydroxyl group.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzyl or isopropyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroxylated products.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Phenol, 2,6-bis(1-methylethyl)-4-(phenylmethyl)- has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and proteins.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Phenol, 2,6-bis(1-methylethyl)-4-(phenylmethyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and hydrophobic interactions with these targets, leading to changes in their activity and function. The specific pathways involved depend on the biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
Phenol, 2,6-bis(1-methylethyl)-4-methyl-: Similar structure but with a methyl group instead of a benzyl group.
Phenol, 2,6-bis(1-methylethyl)-4-ethyl-: Similar structure but with an ethyl group instead of a benzyl group.
Phenol, 2,6-bis(1-methylethyl)-4-propyl-: Similar structure but with a propyl group instead of a benzyl group.
Uniqueness
Phenol, 2,6-bis(1-methylethyl)-4-(phenylmethyl)- is unique due to the presence of the benzyl group at the 4 position, which imparts distinct chemical properties and reactivity compared to its analogs with different substituents.
Properties
CAS No. |
61563-91-5 |
|---|---|
Molecular Formula |
C19H24O |
Molecular Weight |
268.4 g/mol |
IUPAC Name |
4-benzyl-2,6-di(propan-2-yl)phenol |
InChI |
InChI=1S/C19H24O/c1-13(2)17-11-16(10-15-8-6-5-7-9-15)12-18(14(3)4)19(17)20/h5-9,11-14,20H,10H2,1-4H3 |
InChI Key |
PSJOMUGKVJNRHQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=CC(=C1O)C(C)C)CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















